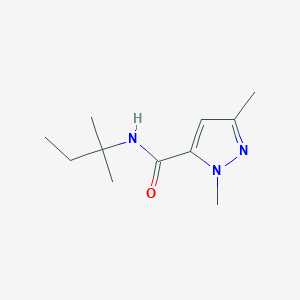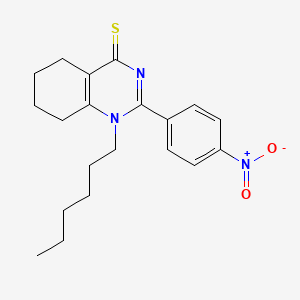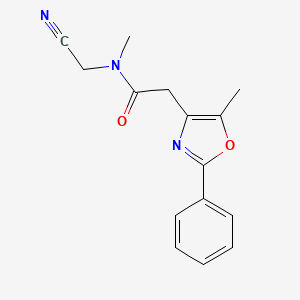![molecular formula C21H16N4O3S B2535803 N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895006-17-4](/img/structure/B2535803.png)
N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of “N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is not explicitly mentioned in the available resources .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazole derivatives, similar in structure to N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide, have been synthesized and evaluated for their anticancer properties. These compounds exhibit potent in vitro and in vivo efficacy against various cancer cell lines, including human lung and colon carcinoma xenograft models. The modifications in the thiazole ring and benzamide moiety contribute to the selectivity and potency against tumorigenic cell lines, offering a foundation for developing new anticancer agents (Borzilleri et al., 2006), (Yoshida et al., 2005).
Antimicrobial and Antiparasitic Applications
Research on thiazolides, including nitazoxanide and other derivatives, reveals a broad spectrum of antimicrobial and antiparasitic activities. These compounds act against a variety of pathogens, including intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria. The mechanism of action involves the disruption of specific metabolic pathways and inducing apoptosis in pathogenic cells, making them promising candidates for treating infections (Esposito et al., 2005), (Hemphill et al., 2007).
Synthesis and Chemical Properties
Studies on the synthesis and characterization of benzothiazole derivatives, including those with similar structures to the compound of interest, provide insights into their chemical properties, stability, and potential applications in materials science and drug development. These studies often explore novel synthetic pathways, aiming to improve the yield, stability, and biological activity of thiazole-based compounds (Ping, 2007), (Liu et al., 2019).
Environmental and Industrial Applications
The development of thiazole derivatives extends beyond pharmacology, encompassing environmental and industrial applications. For instance, thiazole-based compounds have been used as adsorbents for removing heavy metals from industrial wastes, highlighting their utility in environmental remediation efforts (Zargoosh et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-7-8-18-19(10-14)29-21(23-18)24(13-15-4-3-9-22-12-15)20(26)16-5-2-6-17(11-16)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQOMVPRFZIULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)


![(E)-N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2535726.png)




![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2535735.png)



![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535743.png)
